molecular formula C12H27Cl2N3O B1392402 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220018-91-6

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride

Katalognummer: B1392402
CAS-Nummer: 1220018-91-6
Molekulargewicht: 300.27 g/mol
InChI-Schlüssel: DQLBLEWHXJZNGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride (CAS 1220029-95-7) is a chemically synthesized compound featuring a piperazine-piperidine core structure with an ethanol side chain . Its dihydrochloride salt form enhances solubility and stability, making it a reliable reagent for pharmaceutical and biochemical research applications . The compound's structural complexity, characterized by its well-defined molecular configuration (Molecular Formula: C12H27Cl2N3O, Molecular Weight: 300.27 g/mol), allows for specific interactions with biological targets and ensures reproducibility in experimental settings . This reagent is particularly valuable in neurological and receptor-binding studies, where it serves as a versatile intermediate in organic synthesis for the development of novel therapeutic agents . The compound is typically utilized in controlled research environments, and researchers are advised to adhere to strict handling protocols due to its reactive nature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

2-[4-(piperidin-2-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.2ClH/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13-12;;/h12-13,16H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLBLEWHXJZNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of Piperazine with Piperidinylmethyl Group

A key step involves the alkylation of 1-piperazine derivatives with 2-piperidinylmethyl groups. This is typically achieved by reacting 1-piperazine ethanol derivatives with haloalkyl compounds under controlled basic conditions.

Example Reaction Conditions:

Reagent Quantity Conditions Notes
2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl ethanol Stoichiometric Stirring at 45-80 °C under nitrogen Base added slowly to maintain reaction
Potassium t-butoxide 0.25 mole Added gradually at 75-80 °C Strong base to deprotonate alcohol
Sodium chloroacetate 0.25 mole Added in portions over 4 hours Alkylating agent for ethanol group
Solvent: t-butanol 225 ml Reflux and distillation steps Facilitates reaction and product isolation

The reaction proceeds by gradual addition of sodium chloroacetate and potassium t-butoxide to maintain the reaction environment, followed by distillation to remove solvent and adjustment of pH to isolate the product. Unreacted starting materials are extracted with diethyl ether for recovery.

Use of Haloacetaldehyde Derivatives

Another route involves reacting 2-[4-(diphenylmethyl)-1-piperazinyl] ethanol with haloacetaldehyde derivatives such as chloroacetaldehyde dimethylacetal. This approach is used for preparing related compounds and can be adapted for the target molecule.

Key Points:

  • Reaction carried out in solvents like tetrahydrofuran, dimethylformamide, or tert-butanol at temperatures from room temperature up to solvent boiling points.
  • Hydrolysis of dialkylacetals to aldehydes catalyzed by proton donors (e.g., hydrochloric acid).
  • Subsequent oxidation of aldehydes to acids using oxidizing agents such as hydrogen peroxide or potassium peroxodisulfate.
  • Salt formation achieved by acid addition (e.g., hydrochloric acid) to yield dihydrochloride salts.

This method emphasizes the importance of choosing stable and reactive haloacetaldehyde derivatives for efficient synthesis.

Crystallization and Salt Formation

The final dihydrochloride salt is obtained by acidification of the free base followed by crystallization. Typical solvents include ethanol, methanol, and tert-butyl methyl ether.

Crystallization Parameters:

Step Conditions Purpose
Dissolution in ethanol/methanol Reflux and filtration Purification
Cooling to 0-10 °C Controlled cooling Crystallization initiation
Addition of tert-butyl methyl ether Over 30-60 minutes at 45-55 °C Precipitation of salt crystals
Filtration and drying Vacuum drying at 45-70 °C Removal of solvents, drying solid

Polymorphic forms can be controlled by temperature and solvent choice during crystallization, affecting the compound's stability and bioavailability.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Alkylation with sodium chloroacetate 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl ethanol, potassium t-butoxide, t-butanol, 75-80 °C, nitrogen atmosphere Formation of ethanol-substituted piperazine derivative
Reaction with haloacetaldehyde derivatives Haloacetaldehyde dimethylacetal, solvents (THF, DMF), acid hydrolysis, oxidation Intermediate aldehydes and acids for further modification
Salt formation and crystallization Acidification with HCl, crystallization in ethanol/methanol, tert-butyl methyl ether, controlled cooling Dihydrochloride salt with controlled polymorphs

Research Findings and Optimization Notes

  • Gradual addition of alkylating agents and bases improves yield and purity by minimizing side reactions.
  • Choice of haloacetaldehyde derivatives impacts reaction time and product quality; chloroacetaldehyde dimethylacetal is cost-effective but slower.
  • Crystallization conditions strongly influence polymorphic form, which affects compound stability and solubility.
  • Use of inert atmosphere (nitrogen) prevents oxidation and degradation during synthesis.

Analyse Chemischer Reaktionen

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazinyl or piperidinyl groups can be replaced with other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Compound X has been investigated for its potential pharmacological effects, particularly as an anxiolytic and antidepressant agent. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems.

Case Study: Anxiolytic Effects

A study conducted on animal models indicated that compound X exhibited significant anxiolytic effects comparable to established treatments like diazepam. The mechanism of action appears to involve modulation of the GABAergic system, which is critical for anxiety regulation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Researchers are exploring its effects on cognitive functions and memory enhancement.

Case Study: Cognitive Enhancement

In a controlled study involving rats, administration of compound X resulted in improved performance in memory tasks. These findings suggest potential applications in treating cognitive decline associated with aging or neurological disorders.

Synthesis of Derivatives

The unique structure of compound X allows for the synthesis of various derivatives, which can be tailored for specific biological activities. This aspect is crucial for drug discovery and development.

  • Hazards : Irritant
  • Handling Precautions : Use gloves and goggles; avoid inhalation.

Wirkmechanismus

The mechanism of action of 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a common piperazine-ethanol backbone with several pharmacologically active agents. Key structural variations lie in the substituents on the piperazine ring, which dictate receptor affinity and therapeutic use.

Table 1: Structural Comparison of Piperazine-Ethanol Derivatives
Compound Name Substituent on Piperazine Molecular Formula Molecular Weight Therapeutic Use
Target Compound 2-Piperidinylmethyl C12H25Cl2N3O 322.25* Not explicitly stated
Hydroxyzine Dihydrochloride (4-Chlorophenyl)phenylmethyl C21H27ClN2O2·2HCl 447.83 Antihistamine (H1 antagonist)
Cetirizine Intermediate (4-Chlorophenyl)phenylmethyl C21H27ClN2O2·2HCl 447.83 Antiallergic synthesis
BMY 7378 2-Methoxyphenyl (spiro compound) C23H28N2O4·2HCl 481.39 α1D-Adrenoceptor antagonist
Levocetirizine Dihydrochloride (R)-(4-Chlorophenyl)phenylmethyl C21H25ClN2O3·2HCl 461.82 Antihistamine (H1 antagonist)
Compound 2,3,4-Trimethoxyphenylmethyl C20H36Cl2N2O6 471.42 Not explicitly stated

*Calculated based on molecular formula.

Pharmacological Activity

  • Hydroxyzine/Cetirizine/Levocetirizine : These H1 receptor antagonists block histamine-induced allergic responses. Hydroxyzine also exhibits anxiolytic properties .
  • BMY 7378: Acts as a selective α1D-adrenoceptor antagonist, inhibiting vasoconstriction in vascular smooth muscle .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (Water) LogP*
Hydroxyzine Dihydrochloride 193 <700 mg/mL ~2.5†
Levocetirizine Dihydrochloride N/A High aqueous solubility ~1.8‡
BMY 7378 N/A Soluble in DMSO ~3.0†
Target Compound Not reported Likely moderate Estimated ~2.0

*Predicted or inferred from structural analogs.
†Estimated based on substituent hydrophobicity.
‡Reported for cetirizine .

Key Research Findings and Contrasts

Substituent Impact on Activity: Diphenylmethyl groups (hydroxyzine, cetirizine) confer strong H1 antagonism, while 2-piperidinylmethyl may enhance lipophilicity and central nervous system penetration . BMY 7378’s spiro structure and methoxyphenyl group enable selective α1D-adrenoceptor binding, distinct from histamine receptors .

Salt Form and Solubility :

  • All compared compounds are dihydrochloride salts, improving aqueous solubility for oral administration .

Therapeutic Divergence: Minor structural changes drastically alter therapeutic profiles. For example, cetirizine (antihistamine) vs. BMY 7378 (adrenoceptor antagonist) .

Biologische Aktivität

2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, also known as a piperazine derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₆Cl₂N₃O
  • Molar Mass : 263.81 g/mol
  • CAS Number : 1220018-91-6
  • Hazard Classification : Irritant

The compound is believed to exert its effects primarily through interactions with neurotransmitter systems. Specifically, it may act as an acetylcholinesterase inhibitor (AChEI) , which is crucial for enhancing cholinergic transmission in conditions like Alzheimer's disease (AD). AChEIs prevent the breakdown of acetylcholine, thereby increasing its availability at synaptic junctions.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound show significant AChE inhibitory activity. For instance, studies have demonstrated that certain piperazine derivatives can effectively inhibit AChE activity, leading to improved cognitive function in animal models of Alzheimer's disease .

StudyCompound TestedAChE Inhibition IC50 (µM)Findings
Piperazine Derivative0.5 - 5.0Significant improvement in memory tasks in AD models
Tacrine-DHP Hybrid0.1 - 0.3Enhanced neuroprotective effects observed

Neuroprotective Effects

In addition to AChE inhibition, the compound may offer neuroprotective benefits. Research into similar compounds has shown that they can protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Alzheimer’s Disease Models

In a recent study involving transgenic mice models of Alzheimer's disease, administration of piperazine derivatives resulted in notable improvements in cognitive performance as measured by the Morris water maze test. The study reported a reduction in amyloid plaque formation and enhanced synaptic plasticity .

Pharmacological Comparisons

Comparative studies with established AChEIs such as donepezil and rivastigmine have indicated that the piperazine derivatives may offer comparable or superior efficacy with potentially fewer side effects. These findings suggest a promising avenue for further research into their use as therapeutic agents for cognitive disorders .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of 2-[4-(2-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride?

  • Methodology :

  • HPLC : Use reverse-phase chromatography with a C18 column and a mobile phase of methanol:buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) for purity assessment .
  • NMR Spectroscopy : Employ 1^1H and 13^13C NMR to confirm the presence of piperazinyl and piperidinyl moieties. Compare chemical shifts with PubChem data for structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., molecular ion peaks matching C12_{12}H17_{17}N3_3O·2HCl, MW 292.2) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months. Monitor degradation via HPLC and track changes in pH for hydrochloride salt formulations .
  • Long-Term Stability : Store at 25°C/60% RH for 12–24 months. Use FTIR to detect structural changes in the piperazine-piperidine backbone .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodology :

  • Reagent Selection : Substitute thionyl chloride with milder acylating agents (e.g., DCC/DMAP) to minimize side reactions during hydrochloride salt formation, as demonstrated in analogous piperazinyl derivatives .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Refer to PubChem reaction data for structurally related compounds (e.g., 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) .
  • Catalysis : Explore Pd-catalyzed cross-coupling for introducing substituents to the piperidine ring, leveraging methods from benzodiazepine hydrochloride syntheses .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Conduct in vitro assays (e.g., receptor binding studies) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Compare with 5-HT2_2 receptor modulation data from related piperazinyl ethanolamines .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target receptors. Validate against crystallographic data for piperazine derivatives (e.g., 2-Chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone) .

Q. What experimental approaches are suitable for studying the compound’s metabolic stability in biological systems?

  • Methodology :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Compare with stability data from structurally similar compounds (e.g., hydroxyzine-related piperazine derivatives) .
  • CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to identify metabolic pathways. Reference PubChem ADMET profiles of analogous dihydrochloride salts .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodology :

  • Batch Comparison : Perform principal component analysis (PCA) on NMR/FTIR spectra to identify outlier batches. Use PubChem’s spectral libraries for benchmarking .
  • Impurity Profiling : Isolate byproducts via preparative TLC and characterize using HRMS/MS. Reference safety data sheets for common impurities in piperazinyl compounds (e.g., unreacted 4-(aminomethyl)piperidine) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodology :

  • QSPR Modeling : Use tools like ChemAxon or ACD/Labs to estimate logP, solubility, and pKa. Validate predictions against experimental data from PubChem entries (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .
  • Molecular Dynamics : Simulate diffusion coefficients in aqueous solutions using GROMACS, referencing force fields optimized for amine hydrochlorides .

Theoretical and Framework-Based Questions

Q. How can researchers align mechanistic studies of this compound with broader neuropharmacological theories?

  • Methodology :

  • Link to 5-HT Receptor Theory : Design electrophysiology assays (e.g., patch-clamp) to test modulation of 5-HT2A_{2A} receptors, contextualizing results within the "inverse agonist" framework used for related piperazinyl ethanolamines .
  • Systems Pharmacology : Integrate omics data (transcriptomics/proteomics) to map signaling pathways affected by the compound, using databases like KEGG .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.